molecular formula C12H14BF2IO2 B14020784 2-(2,6-Difluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2,6-Difluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14020784
M. Wt: 365.95 g/mol
InChI Key: SYMZTUYHQSMEGF-UHFFFAOYSA-N
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Description

2-(2,6-Difluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is an organoboron compound that has gained attention in the field of organic synthesis. This compound is characterized by the presence of a boronate ester group, which makes it a valuable intermediate in various chemical reactions, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Difluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,6-difluoro-3-iodophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.

    Oxidation: The boronate ester group can be oxidized to form the corresponding phenol derivative.

    Reduction: The iodine atom in the compound can undergo reduction to form the corresponding difluorophenyl derivative.

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed:

    Biaryl Compounds: Formed in cross-coupling reactions.

    Phenol Derivatives: Formed in oxidation reactions.

    Difluorophenyl Derivatives: Formed in reduction reactions.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Material Science: Employed in the preparation of advanced materials, such as polymers and liquid crystals.

Biology:

    Bioconjugation: Used in the modification of biomolecules for imaging and diagnostic purposes.

Medicine:

    Drug Development: Serves as a building block in the synthesis of potential therapeutic agents.

Industry:

    Catalysis: Used in the development of new catalytic systems for industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronate ester in cross-coupling reactions. The boronate ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or vinyl-aryl product. The iodine atom in the compound can also participate in oxidative addition reactions, further enhancing its reactivity.

Comparison with Similar Compounds

  • 2-(2,6-Difluoro-3-iodophenyl)methanol
  • 2-(2,6-Difluoro-3-iodophenyl)(m-tolyl)methanol
  • 2-(2,6-Difluoro-3-iodophenyl)(isopropyl)sulfane

Uniqueness:

  • Boronate Ester Group: The presence of the boronate ester group in 2-(2,6-Difluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane makes it particularly valuable in cross-coupling reactions, which is not a feature of the similar compounds listed above.
  • Reactivity: The combination of the boronate ester and iodine functionalities provides a unique reactivity profile, allowing for diverse chemical transformations.

Properties

Molecular Formula

C12H14BF2IO2

Molecular Weight

365.95 g/mol

IUPAC Name

2-(2,6-difluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H14BF2IO2/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(16)10(9)15/h5-6H,1-4H3

InChI Key

SYMZTUYHQSMEGF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)I)F

Origin of Product

United States

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